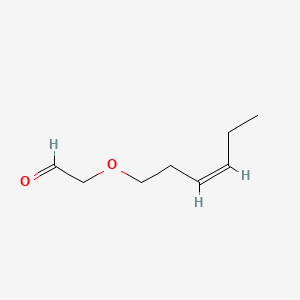

Cis-3-hexenyl oxy-acetaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions:

Ozonolysis of Cis-3-hexenyl acetate: This method involves the reaction of cis-3-hexenyl acetate with ozone to form cis-3-hexenyl oxy-acetaldehyde.

Hydroformylation of Cis-3-hexen-1-ol: This method involves the hydroformylation of cis-3-hexen-1-ol using a rhodium catalyst to produce this compound.

Industrial Production Methods: The industrial production of this compound often involves the ozonolysis of cis-3-hexenyl acetate due to its efficiency and scalability .

化学反应分析

Types of Reactions:

Reduction: It can be reduced to form alcohols using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions with various nucleophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols.

Substitution: Substituted derivatives depending on the nucleophile used.

科学研究应用

Flavoring and Fragrance Industry

Flavoring Agent:

Cis-3-hexenyl oxy-acetaldehyde is widely utilized as a flavoring agent due to its pleasant aroma. It enhances the sensory profile of various food products, including:

- Beverages: Used in fruit juices, carbonated drinks, and dairy beverages to impart a fresh taste.

- Confectionery: Incorporated in candies, chocolates, and baked goods.

- Savory Foods: Added to soups and sauces to enhance flavor profiles.

Fragrance Agent:

In the fragrance industry, this compound functions as a key ingredient in perfumes and scented products. Its ability to evoke natural scents makes it suitable for:

- Personal Care Products: Used in lotions, shampoos, and deodorants.

- Household Products: Incorporated into air fresheners and cleaning agents to provide a fresh scent.

Recent studies have indicated that this compound may play a role in plant signaling. It is released by plants when damaged or stressed, acting as a volatile organic compound (VOC) that can attract beneficial insects such as predators of herbivorous pests. This application highlights its potential in:

- Agricultural Practices: Used as a natural pest deterrent by attracting predatory insects.

- Plant Defense Mechanisms: Its role in inducing reactive oxygen species (ROS) production suggests potential applications in enhancing plant resilience against pathogens .

Chemical Synthesis

This compound is involved in various chemical reactions typical of aldehydes, making it useful in synthetic organic chemistry. It can participate in:

- Aldol Reactions: Forming larger carbon skeletons for the synthesis of complex organic molecules.

- Acetal Formation: Reacting with alcohols to produce acetals used in various applications.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Case Study 1: Flavor Enhancement

A study demonstrated that adding this compound to fruit juices significantly improved their overall flavor profile, making them more appealing to consumers. The compound's fresh aroma contributed positively to sensory evaluations conducted by trained panels.

Case Study 2: Plant Defense Mechanism

Research involving wheat seedlings exposed to this compound showed an increase in ROS production and activation of antioxidant enzymes. This response indicated enhanced defense mechanisms against fungal pathogens like Fusarium graminearum, suggesting potential agricultural benefits .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Flavoring | Beverages, confectionery, savory foods | Enhances taste and aroma |

| Fragrance | Personal care products, household items | Provides fresh scent |

| Biological Activity | Attracts beneficial insects for pest control | Natural pest management |

| Chemical Synthesis | Aldol reactions, acetal formation | Useful in organic synthesis |

作用机制

Cis-3-hexenyl oxy-acetaldehyde exerts its effects through various molecular targets and pathways. In plants, it acts as a signaling molecule that triggers defense responses by activating pathways involving calcium signals, jasmonic acid, and ethylene . In chemical reactions, it undergoes typical aldehyde reactions such as nucleophilic addition and oxidation .

相似化合物的比较

Similar Compounds

Cis-3-hexenyl acetate: Similar in structure but with an acetate group instead of an aldehyde group.

Cis-3-hexen-1-ol: An alcohol derivative of cis-3-hexenyl oxy-acetaldehyde.

Trans-2-hexenyl acetate: A structural isomer with different spatial arrangement.

Uniqueness: : this compound is unique due to its aldehyde functional group, which imparts distinct reactivity and odor properties compared to its similar compounds .

生物活性

Cis-3-hexenyl oxy-acetaldehyde, a green leaf volatile (GLV), has garnered attention for its potential biological activities, particularly in plant defense mechanisms and interactions with herbivores. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of the compound's biological activity.

This compound (C8H14O2) is a compound derived from the enzymatic conversion of fatty acids, specifically through the lipoxygenase pathway. It plays a significant role in plant signaling and defense responses against pests and pathogens. The compound is structurally related to other GLVs like (Z)-3-hexenal and (Z)-3-hexenyl acetate, which are known for their roles in mediating plant responses to stress.

Research indicates that this compound is involved in several biological processes:

- Induction of Reactive Oxygen Species (ROS) : Exposure to GLVs, including this compound, can lead to the production of ROS in plants. This oxidative burst is crucial for activating antioxidant defenses and signaling pathways associated with pathogen resistance .

- Priming Plant Defense : this compound has been shown to prime plants for enhanced defense against pathogens such as Fusarium graminearum. Primed plants exhibit reduced fungal growth and necrotic lesions upon subsequent infection .

- Attraction of Herbivores and Natural Enemies : The compound serves as an olfactory cue for herbivores, influencing their behavior and potentially attracting natural enemies that prey on them .

1. Wheat Defense Mechanism

A study involving wheat plants demonstrated that pre-exposure to this compound significantly improved resistance against Fusarium graminearum. The results showed:

- 40% reduction in necrotic spikelets compared to non-primed controls.

- Enhanced expression of jasmonic acid-dependent defense genes during necrotrophic phases of infection .

2. Metabolomic Analysis

Metabolomic approaches have revealed that exposure to GLVs like this compound induces changes in metabolic pathways related to phenylpropanoid biosynthesis. This pathway is crucial for producing secondary metabolites that contribute to plant defense mechanisms against biotic stressors .

Data Tables

属性

CAS 编号 |

68133-72-2 |

|---|---|

分子式 |

C8H14O2 |

分子量 |

142.20 g/mol |

IUPAC 名称 |

2-hex-3-enoxyacetaldehyde |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-7-10-8-6-9/h3-4,6H,2,5,7-8H2,1H3 |

InChI 键 |

WNAJHTHKGZCCGS-UHFFFAOYSA-N |

SMILES |

CCC=CCCOCC=O |

规范 SMILES |

CCC=CCCOCC=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。